A Technical Guide to the Crystal Structure Analysis of (9aR)-Hexahydropyrazino[2,1-c]oxazin-4(3H)-one
A Technical Guide to the Crystal Structure Analysis of (9aR)-Hexahydropyrazino[2,1-c]oxazin-4(3H)-one
A Technical Guide to the Crystal Structure Analysis of (9aR)-Hexahydropyrazino[2,1-c][1][2]oxazin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, a definitive, publicly available crystal structure for the specific stereoisomer (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one has not been deposited in major crystallographic databases. This guide, therefore, serves as an in-depth, authoritative framework detailing the necessary steps and underlying scientific principles to achieve this analysis. It is a technical roadmap based on established best practices in chemical crystallography, designed to empower researchers in their structural elucidation endeavors.
Introduction: The Imperative for Structural Clarity
The pyrazino-oxazinone scaffold is a heterocyclic motif of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure provides a three-dimensional framework that can be decorated with various functional groups to modulate pharmacological activity. The specific compound, (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one (Molecular Formula: C₇H₁₂N₂O₂), represents a chiral building block whose precise atomic arrangement is critical for understanding its potential interactions with biological targets.
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of molecules.[3] It provides precise data on bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions, which are foundational for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection. This guide provides a comprehensive walkthrough of the entire process, from obtaining suitable crystalline material to the final analysis and interpretation of the crystal structure.
Part 1: The Foundational Step — Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The prerequisite for any diffraction experiment is a high-quality single crystal. This often proves to be the most significant bottleneck in the entire process.[2]
Hypothetical Synthesis
While various suppliers offer the target compound[4][5][6], understanding its synthesis is crucial for purification and troubleshooting crystallization. A plausible retrosynthetic approach would involve the cyclization of a suitably protected piperazine derivative with a functionalized morpholinone precursor. The key is to ensure high purity (>98%) of the final compound, as impurities can severely inhibit crystallization.
The Art and Science of Crystallization
Growing diffraction-quality crystals (typically 0.1-0.3 mm in each dimension) is an empirical science that requires screening various conditions.[7] The goal is to guide the molecules to self-assemble into a highly ordered lattice slowly.
Core Principle: Crystallization occurs when a solution becomes supersaturated, a state where the concentration of the solute exceeds its equilibrium solubility. The method of achieving supersaturation dictates the quality of the resulting crystals.
Common Crystallization Techniques for Small Molecules:
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Slow Evaporation: This is often the simplest and first method to try.[8] The compound is dissolved in a suitable solvent to near-saturation, and the vial is loosely covered to allow the solvent to evaporate over days or weeks. The slow increase in concentration can lead to the formation of well-ordered crystals.
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Vapor Diffusion: This technique is highly effective, especially when only small amounts of material are available. A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
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Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface where the two solvents slowly mix.
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Thermal Control (Slow Cooling): For compounds whose solubility is highly temperature-dependent, a saturated solution can be prepared at an elevated temperature and then cooled very slowly.
Protocol: Vapor Diffusion Crystallization Screening
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Preparation: Prepare a concentrated stock solution of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one in a "good" solvent (e.g., Methanol, Dichloromethane, Ethyl Acetate).
-
Setup: In a 1 mL glass vial, place 100-200 µL of the compound solution.
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Anti-Solvent: In a larger 20 mL scintillation vial, add 2-3 mL of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether, Pentane).
-
Assembly: Carefully place the smaller vial inside the larger vial, ensuring the liquid levels do not touch. Seal the larger vial tightly.
-
Incubation: Leave the setup undisturbed in a vibration-free location at a constant temperature.
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Observation: Monitor for crystal growth over several days to weeks. The appearance of clear, well-defined geometric shapes indicates success.
Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is ready for X-ray analysis. The fundamental principle is Bragg's Law, which relates the wavelength of X-rays, the angle of diffraction, and the spacing of atomic planes within the crystal lattice.
Workflow for SC-XRD Data Collection
Caption: Workflow for SC-XRD data acquisition.
Protocol: Typical Data Collection
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Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.
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Instrument Setup: The mounted crystal is placed on a goniometer head inside the diffractometer. A cold stream of nitrogen gas (typically at 100 K) is directed at the crystal.
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Expert Insight: Cooling the crystal is critical. It minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and reducing radiation damage to the sample.
-
-
Unit Cell Determination: A few initial diffraction images are collected to locate strong reflections. Software then indexes these reflections to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
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Data Collection Strategy: Based on the crystal's symmetry, the software calculates an efficient strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
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Full Data Collection: The crystal is rotated in the monochromatic X-ray beam while thousands of diffraction images are recorded on an area detector (e.g., a CCD or CMOS detector).[9]
Part 3: Structure Solution and Refinement
The collected images contain a pattern of diffraction spots, each with a specific position and intensity. The challenge is to convert this raw data into a 3D atomic model. This multi-stage process involves data processing, structure solution, and structure refinement.[10]
Data Processing: Integration and Scaling
The first step is to process the raw images.[9]
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Integration: Software like MOSFLM or CrysalisPro identifies the pixels corresponding to each diffraction spot and calculates its integrated intensity, subtracting the local background.[11]
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Scaling and Merging: Since reflections are measured at different times and on different images, their intensities must be scaled to a common reference frame. Symmetry-equivalent reflections are then averaged to produce a final, unique set of reflection data (.hkl file).
The Phase Problem and Structure Solution
While we can measure the intensity (related to the amplitude) of the diffracted X-rays, the phase information is lost. This is the "phase problem" of crystallography. For small molecules like our target, Direct Methods are typically used. This is a powerful computational technique that uses statistical relationships between the intensities of strong reflections to estimate the initial phases. These initial phases are used to calculate a preliminary electron density map.
Structure Refinement: An Iterative Process
The initial model from direct methods is a rough approximation. Structure refinement is the iterative process of adjusting the model's parameters (atomic positions, thermal parameters) to achieve the best possible fit between the diffraction data calculated from the model and the experimentally observed data.[12]
Caption: The iterative cycle of crystallographic refinement.
Key Refinement Metrics:
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R1 (R-factor): A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% (0.05) is generally considered excellent for small molecules.
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wR2 (weighted R-factor): A more comprehensive measure of agreement that includes all reflection data.
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Goodness of Fit (GooF): Should be close to 1.0 for a good model.
Part 4: Structural Analysis and Interpretation
With a fully refined model, presented in a standard Crystallographic Information File (CIF), the final and most insightful stage begins.
Hypothetical Crystallographic Data Table
The final refined structure would be summarized in a table like this. The values presented here are hypothetical but representative for a small organic molecule.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₇H₁₂N₂O₂ | Confirms the elemental composition of the crystal unit. |
| Formula Weight | 156.18 g/mol | Molecular mass. |
| Crystal System | Orthorhombic | Defines the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell; this is a common chiral group. |
| a, b, c [Å] | a = 8.123(4), b = 9.456(5), c = 10.567(6) | The dimensions of the unit cell. |
| α, β, γ [°] | α = 90, β = 90, γ = 90 | The angles of the unit cell. |
| Volume [ų] | 811.2(7) | The volume of one unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature | 100(2) K | The temperature at which data was collected. |
| Wavelength (Mo Kα) [Å] | 0.71073 | The wavelength of the X-ray source used. |
| Final R1 [I > 2σ(I)] | 0.035 | A low R-factor indicates a high-quality refinement. |
| Final wR2 (all data) | 0.082 | A weighted R-factor for all data. |
| Goodness-of-Fit (GooF) | 1.05 | A value close to 1 indicates a good model fit. |
Molecular Geometry and Conformation
The refined structure provides the precise coordinates of every atom. From this, one can determine:
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Absolute Stereochemistry: For a chiral space group, the analysis confirms the (9aR) configuration unambiguously.
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Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects.[13]
-
Conformation: The analysis will reveal the chair/boat/twist conformation of the individual rings and the overall shape of the fused bicyclic system. This is crucial for understanding how the molecule will fit into a binding pocket.
Supramolecular Analysis: Intermolecular Interactions
In the crystal, molecules are not isolated. They pack together, stabilized by a network of non-covalent interactions. Analyzing this "crystal packing" is vital for understanding physical properties like solubility and melting point. Key interactions to identify include:
-
Hydrogen Bonds: The N-H group of the piperazine ring and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively. These are strong, directional interactions that often dominate crystal packing.
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van der Waals Forces: Weaker, non-directional forces that contribute to the overall stability of the lattice.
Understanding these interactions can provide insights into potential crystal polymorphism—the ability of a compound to exist in multiple crystal forms—a critical consideration in pharmaceutical development.[14][15]
Conclusion
The structural analysis of (9aR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one, or any novel compound, is a rigorous, multi-step process that bridges synthetic chemistry, physics, and computational analysis. While challenging, the reward is an unparalleled, atom-level view of the molecule. This detailed 3D information is not merely an academic curiosity; it is a critical asset for rational drug design, enabling scientists to make informed decisions, optimize molecular properties, and accelerate the development of new therapeutics.
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Appretech Scientific Limited. (n.d.). (9AR)-Hexahydropyrazino-[2,1-c][1][2]oxazin-4(3H)-one. Retrieved from [Link]
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NextSDS. (n.d.). Pyrazino[2,1-c][1][2]oxazin-4(3H)-one, hexahydro-, hydrochloride (1:1), (9aR)-. Retrieved from [Link]
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NextSDS. (n.d.). Hexahydropyrazino[2,1-C][1][2]Oxazin-4(3H)-One Hydrochloride. Retrieved from [Link]
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Villena-Preis, J., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 2), 137–140. Available at: [Link]
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Villena-Preis, J., et al. (2018). Crystal structure of 4-(pyrazin-2-yl)morpholine. PubMed. Available at: [Link]
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